Traumatin

Overview

Description

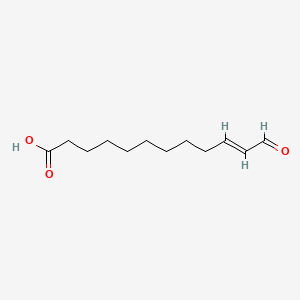

Traumatin, also known as 12-oxo-trans-10-dodecenoic acid, is a plant hormone produced in response to wounding. It is structurally related to traumatic acid and is considered a precursor to this compound. This compound plays a significant role in plant development and wound healing by regulating growth and cellular responses to injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Traumatin can be synthesized through the oxidation of polyunsaturated fatty acids. One common method involves the enzymatic conversion of linoleic acid to 12-oxo-trans-10-dodecenoic acid using enzyme extracts from plant tissues . The reaction conditions typically include the presence of oxygen and rapid stirring to facilitate autooxidation.

Industrial Production Methods: Industrial production of this compound involves the extraction of enzyme preparations from plant sources such as soybean and alfalfa seedlings. These enzyme extracts catalyze the conversion of linoleic acid to this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Traumatin undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form traumatic acid.

Reduction: Reduction of this compound can yield corresponding alcohol derivatives.

Substitution: this compound can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxygen and enzyme extracts from plant tissues.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Oxidation: Traumatic acid.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Traumatin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions of unsaturated fatty acids.

Biology: Investigated for its role in plant wound healing and growth regulation.

Industry: Used in the production of plant growth regulators and as a precursor for the synthesis of other bioactive compounds

Mechanism of Action

Traumatin exerts its effects by acting as a signaling molecule in plants. Upon wounding, this compound is produced and subsequently converted to traumatic acid. This conversion triggers a cascade of cellular responses, including the activation of genes involved in wound healing and growth regulation. The molecular targets of this compound include enzymes and receptors involved in fatty acid metabolism and signal transduction pathways .

Comparison with Similar Compounds

Traumatic Acid: A direct oxidation product of traumatin with similar wound healing properties.

Dinorthis compound: A related compound with a shorter carbon chain.

Green Leaf Volatiles: Compounds such as hexenal and hexenol that are also produced in response to plant wounding.

Uniqueness: this compound is unique due to its specific role as a precursor to traumatic acid and its involvement in the regulation of plant growth and wound healing. Unlike other similar compounds, this compound has a more general influence on plant development and is produced in higher quantities in response to wounding .

Biological Activity

Introduction

Traumatin, a plant-derived wound hormone, is recognized for its role in promoting healing processes in plants. It is closely related to traumatic acid (TA), which has been shown to exhibit significant biological activities, including antioxidant properties and stimulation of collagen biosynthesis. This article explores the biological activity of this compound, drawing from diverse research findings, case studies, and data tables that illustrate its potential applications in therapeutic contexts.

Chemical Structure and Biosynthesis

This compound is identified as 12-oxo-trans-10-dodecendic acid, a compound produced in response to plant injuries. Its biosynthesis involves the oxidation of unsaturated fatty acids, particularly linoleic and linolenic acids, catalyzed by lipoxygenase (LOX) enzymes present in eukaryotic cells. This process underscores the compound's role as a signaling molecule in wound healing.

Table 1: Comparison of Traumatic Acid and this compound

| Feature | Traumatic Acid (TA) | This compound |

|---|---|---|

| Chemical Structure | 12-oxo-trans-10-dodecendic acid | 12-oxo-trans-10-dodecendic acid |

| Source | Plant-derived | Plant-derived |

| Main Function | Wound healing hormone | Wound healing hormone |

| Biological Activity | Antioxidant, collagen stimulation | Antioxidant, cell proliferation |

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. A study demonstrated that TA significantly reduces oxidative stress markers in fibroblast cells. The compound decreased lipid peroxidation and increased the levels of reduced glutathione and thiol groups, which are critical for cellular defense against reactive oxygen species (ROS) .

Stimulation of Collagen Biosynthesis

This compound has been shown to enhance collagen production in various cell types. In vitro studies revealed that treatment with TA led to a notable increase in total protein content and collagen secretion from fibroblasts. Specifically, at concentrations of and , there was an increase of 183% and 90% in total protein content compared to control cells, respectively .

Cell Proliferation

This compound also stimulates cell proliferation. In a controlled environment, fibroblast cell numbers increased by 133% after treatment with TA on day one of observation . This suggests that this compound not only aids in healing but may also play a role in tissue regeneration.

The mechanism through which this compound exerts its effects involves multiple pathways:

- Activation of Growth Factors : this compound may activate various growth factors involved in wound healing.

- Regulation of Gene Expression : It influences the expression of genes related to collagen synthesis and cellular repair processes.

- Interference with Apoptosis : By modulating apoptotic pathways, this compound can promote cell survival during the healing process.

Case Study: Application in Chronic Wound Healing

A retrospective study highlighted the use of this compound-rich formulations in patients with chronic wounds. The results indicated significant improvements in wound closure rates and reduced inflammation markers within a treatment period of six weeks. Patients reported enhanced comfort and reduced pain associated with wound care .

Case Study: Post-Traumatic Stress Disorder (PTSD)

Although not directly linked to this compound's biological activity, case studies involving PTSD suggest that compounds like this compound could have indirect benefits through their effects on stress-related inflammatory responses. Patients treated with adjunctive therapies containing plant hormones similar to this compound reported improved psychological outcomes alongside physical healing .

Properties

IUPAC Name |

(E)-12-oxododec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMKWUNQKOWGEZ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC(=O)O)CCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895054 | |

| Record name | Traumatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Traumatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65410-38-0 | |

| Record name | Traumatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65410-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Traumatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065410380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traumatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Traumatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJD2J92GPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Traumatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 66 °C | |

| Record name | Traumatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037326 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is traumatin synthesized in plants?

A1: this compound biosynthesis is initiated by the enzyme lipoxygenase (LOX), which catalyzes the oxygenation of linolenic acid to form 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT). Subsequently, 13-HPOT is cleaved by hydroperoxide lyase (HPL) to produce this compound, formally known as 12-oxo-(9Z)-dodecenoic acid, and hexanal. [, , ]

Q2: Can this compound be further metabolized in plants?

A2: Yes, this compound is primarily metabolized into 9-hydroxy-(10E)-traumatin (9-OH-traumatin) through two main pathways: [, ]

- Enzymatic pathway: Two-thirds of (9Z)-traumatin is converted to 9-OH-traumatin through product recycling involving lipoxygenase-2 (LOX2). [, ]

- Non-enzymatic pathway: The remaining one-third undergoes non-enzymatic oxidation to form 9-OH-traumatin. [, ]

Q3: Are there any alternative pathways for this compound biosynthesis?

A3: Recent research suggests that this compound-containing galactolipids, specifically monogalactosyl diacylglycerols (MGDGs), can be formed directly from MGDG-hydroperoxides through HPL activity, bypassing the need for lipase-mediated release of free fatty acids. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound (12-oxo-(9Z)-dodecenoic acid) has the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol. []

Q5: What is known about the spectroscopic data for this compound?

A5: While specific spectroscopic data for this compound is not extensively discussed in the provided literature, its structural similarity to other oxylipins suggests that techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are valuable for its characterization. [, ]

Q6: What are the primary biological functions of this compound in plants?

A6: this compound, along with other C6 volatiles and jasmonic acid, acts as a signaling molecule involved in plant defense responses, particularly against herbivore attacks and mechanical wounding. [, , , ]

Q7: How does this compound contribute to plant defense?

A7: Upon tissue damage, this compound is rapidly produced and released as a volatile signal, triggering downstream defense responses, such as the production of protease inhibitors and other defensive compounds. [, , , ] It also contributes to the characteristic "green leaf volatile" aroma released by damaged plants, potentially serving as a warning signal to neighboring plants or attracting natural enemies of herbivores. [, ]

Q8: How does the activity of this compound compare to that of traumatic acid, a structurally similar compound historically considered a wound hormone?

A8: Studies comparing the biological activity of this compound (12-oxo-trans-10-dodecenoic acid) and traumatic acid in the Wehnelt bean assay and cucumber hypocotyl elongation assay suggest that this compound might be the primary active compound. [] Furthermore, this compound was found endogenously in runner beans, the source from which traumatic acid was initially isolated, while traumatic acid itself was not detected. [] This finding, coupled with the observation that traumatic acid can be formed by autoxidation of this compound, suggests that this compound is the naturally occurring signaling molecule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.